1H-indazole-6-carboxamide - 906000-44-0

1H-indazole-6-carboxamide

Catalog Number: EVT-421535
CAS Number: 906000-44-0
Molecular Formula: C8H7N3O
Molecular Weight: 161.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1H-Indazole-6-carboxamide is a heterocyclic organic compound belonging to the indazole family. It serves as a crucial building block in synthesizing various biologically active compounds, particularly in medicinal chemistry. It is not a naturally occurring compound and is primarily used in scientific research to develop potential therapeutic agents. [, ]

Synthesis Analysis
  • Condensation Reactions: This approach typically involves reacting a suitably substituted 1H-indazole-6-carboxylic acid or its derivative (e.g., acid chloride) with an amine to form the desired carboxamide. This reaction is often carried out in the presence of a coupling agent and a base. [, , , ]
  • Multi-step synthesis: This method utilizes commercially available starting materials like 2,6-difluorobenzonitrile. It involves a series of reactions such as amination with morpholine followed by cyclization with hydrazine hydrate to generate 4-morpholino-1H-indazol-3-amine. This intermediate can then be further derivatized to yield the desired 1H-indazole-6-carboxamide derivative. [, ]
Molecular Structure Analysis

Several studies have determined the crystal structures of different 1H-indazole-6-carboxamide derivatives, providing valuable insights into their spatial arrangements, bond lengths, and angles. This information is vital for understanding their interactions with biological targets and guiding further structural modifications. [, , , , , , , , ]

Chemical Reactions Analysis
  • Formation of Heterocycles: The carboxamide group can be used to construct various heterocyclic rings. For example, reacting 1H-indazole-6-carboxamide with hydrazine hydrate can lead to the formation of 1,2,4-triazole derivatives. [, ]
Mechanism of Action
  • Cyclin-dependent kinase 2 (CDK2) inhibitors: These compounds typically bind to the ATP-binding site of CDK2, blocking its activity and interfering with cell cycle progression. []
  • Glycogen Synthase Kinase 3 Beta (GSK-3β) inhibitors: These molecules generally act as ATP-competitive inhibitors, binding to the ATP-binding pocket of GSK-3β and preventing its phosphorylation activity. [, , ]
  • Poly (ADP-ribose) polymerase (PARP) inhibitors: These compounds selectively inhibit PARP-1 activity, interfering with DNA repair mechanisms and potentially enhancing the efficacy of cancer therapies. []
Applications
  • Anticancer Agents: Numerous studies have explored the potential of 1H-indazole-6-carboxamide derivatives as anticancer agents. They have shown promising inhibitory activity against various cancer cell lines, including colorectal cancer, lung cancer, and nasopharyngeal carcinoma. Their mechanism of action often involves targeting specific kinases essential for cancer cell growth and survival. [, , , , , , , , ]
  • Antiviral Agents: Some 1H-indazole-6-carboxamide derivatives have exhibited antiviral activity against dengue virus, West Nile virus, and Zika virus. They primarily target the viral RNA replication step, inhibiting viral propagation. []
  • Serotonin Receptor Ligands: Certain 1H-indazole-6-carboxamide derivatives function as selective serotonin 4 receptor (5-HT4R) ligands, displaying potential for treating conditions like pain and gastrointestinal disorders. [, ]
  • Anti-inflammatory Agents: Due to their ability to modulate inflammatory pathways by inhibiting kinases like p38 and COT, 1H-indazole-6-carboxamide derivatives hold promise as anti-inflammatory agents. [, ]

5-(4-fluorophenoxy)-1-isobutyl-1H-indazole-6-carboxylic acid

  • Compound Description: This compound is a potent p38 inhibitor. []
  • Relevance: This compound shares the core 1H-indazole structure with 1H-indazole-6-carboxamide, differing by a 5-(4-fluorophenoxy) substituent and isobutyl group at N1, and a carboxylic acid group at the 6-position instead of carboxamide. []

N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519)

  • Compound Description: This compound, also known as AT7519, is a novel cyclin-dependent kinase inhibitor. []
  • Relevance: Although this compound features a pyrazole core instead of indazole, it shares a similar structure and activity profile with 1H-indazole-6-carboxamide. Both compounds contain a carboxamide group at the 3-position and substitutions on the adjacent nitrogen-containing ring, highlighting a possible structure-activity relationship. []

N-(4-fluorobenzyl)-1H-indazol-6-amine (9f)

  • Compound Description: This compound exhibits potent antiproliferative activity against various human cancer cell lines, particularly against the human colorectal cancer cell line (HCT116). It also displays low cytotoxicity in normal cells like lung fibroblasts (MRC5). []

1-(3-Amino-4-Morpholino-1H- Indazole-1-Carbonyl)-N-(4-Methoxyphenyl)Cyclopropane-1- Carboxamide

  • Compound Description: This compound displays significant inhibitory activity against certain cancer cell lines. []
  • Relevance: This compound shares the core 1H-indazole structure with 1H-indazole-6-carboxamide. Notably, both are carboxamide derivatives, with the title compound having the carboxamide attached to a cyclopropane ring. This structure suggests the importance of the carboxamide group and the potential for diverse substitutions on it. []

3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1Hindazole- 6-carbonitrile (DB07075)

  • Compound Description: This compound is identified as a potential inhibitor of cancer Osaka thyroid kinase (COT) with promising pharmacokinetic characteristics. []
  • Relevance: This compound is based on a 1H-indazole core, similar to 1H-indazole-6-carboxamide. While it lacks the carboxamide group, the presence of a nitrile group at the 6-position suggests potential alternative functionalities at that position can retain biological activity. []

N-Phenylpyridine-3-Carboxamide (NPP3C)

  • Compound Description: This compound inhibits the replication of dengue virus (DENV), West Nile virus, and Zika virus by targeting a post-entry step in the viral life cycle, specifically impeding viral RNA replication. []
  • Relevance: While structurally different with a pyridine core instead of indazole, the presence of the 3-carboxamide group, similar to 1H-indazole-6-carboxamide, highlights the potential significance of this functional group for antiviral activity. []

6-acetyl-1H-indazole (6A1H1)

  • Compound Description: This compound specifically inhibits DENV replication by targeting the viral RNA replication step, exhibiting a high genetic barrier to resistance. It also significantly reduces infectious DENV particle production without notable cytotoxicity. []
  • Relevance: This compound shares the 1H-indazole core with 1H-indazole-6-carboxamide. The presence of an acetyl group at the 6-position instead of carboxamide suggests that modifications at this position can significantly influence antiviral activity and target specificity. []

1-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide (CUMYL-4CN-BINACA)

  • Compound Description: This compound is a synthetic cannabinoid identified in plant material and post-mortem blood samples. []
  • Relevance: This compound shares the 1H-indazole core structure and the 3-carboxamide substitution with 1H-indazole-6-carboxamide, highlighting the importance of this core structure for cannabinoid receptor activity. []

3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide

  • Compound Description: This compound demonstrates distinct inhibitory activity against the A549 and BGC-823 cancer cell lines. []
  • Relevance: This compound shares the core 1H-indazole structure with 1H-indazole-6-carboxamide, differing by a 3-amino-4-morpholino substitution and a [4-chloro-3-(trifluoromethyl)phenyl] group at the carboxamide. This comparison emphasizes the potential of modifying the 1H-indazole scaffold at various positions for achieving desired biological activities. []

3-Amino-4-Morpholino-N-[2-(Trifluoromethoxy)Phenyl]-1H-Indazole-1-Carboxamide

  • Compound Description: This compound shows effective inhibition of cancer cell proliferation. []
  • Relevance: This compound shares the core 1H-indazole structure with 1H-indazole-6-carboxamide, differing by a 3-amino-4-morpholino substitution and a [2-(trifluoromethoxy)phenyl] group at the carboxamide. Like the previous compound, this reinforces the potential of 1H-indazole scaffold modification for anticancer activity. []

3-Amino-N-(5-Fluoro-2-Methylphenyl)-4-Morpholino-1H-Indazole-1-Carboxamide

  • Compound Description: This compound demonstrates inhibitory activity against the proliferation of specific cancer cell lines. []
  • Relevance: This compound shares the core 1H-indazole structure with 1H-indazole-6-carboxamide, differing by a 3-amino-4-morpholino substitution and a (5-fluoro-2-methylphenyl) group at the carboxamide. This further highlights the versatility of the 1H-indazole scaffold and its potential for creating diverse anticancer agents. []

3-methyl-6-nitro-1H-indazole

  • Compound Description: This compound is a crucial intermediate in synthesizing Pazopanib hydrochloride, a tyrosine kinase inhibitor used to treat soft tissue sarcoma. []
  • Relevance: This compound shares the core 1H-indazole structure with 1H-indazole-6-carboxamide. The presence of a nitro group at the 6-position, compared to the carboxamide in the title compound, emphasizes the possibility of diverse functional groups at this position for different biological activities. []

N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (AKB48/APINACA)

  • Compound Description: This compound, also known as AKB48 or APINACA, is a synthetic cannabinoid detected in herbal incense. []
  • Relevance: This compound shares the 1H-indazole core structure and the 3-carboxamide substitution with 1H-indazole-6-carboxamide. The different substituents highlight how modifications on the core structure can alter pharmacological activity and target specificity within the cannabinoid system. []

(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB‐PINACA)

  • Compound Description: This compound is a synthetic cannabinoid, and its hydroxylated metabolites (4OH- and 5OH-AB-PINACA) retain affinity for the cannabinoid type 1 receptor. []
  • Relevance: This compound shares the 1H-indazole core structure and the 3-carboxamide substitution with 1H-indazole-6-carboxamide. Its metabolites suggest that modifications to the pentyl chain can modulate activity and potentially contribute to the compound's overall pharmacological profile. []

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3- carboxamide (ADB-CHMINACA)

  • Compound Description: This compound is another synthetic cannabinoid. []
  • Relevance: This compound shares the 1H-indazole core structure and the 3-carboxamide substitution with 1H-indazole-6-carboxamide. The diverse substituents at the carboxamide nitrogen demonstrate the vast array of structural modifications possible within this class of synthetic cannabinoids. []

2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives

  • Compound Description: This class of compounds exhibits antiproliferative activity against various cancer cells, with analogue 5l demonstrating the most potent cytotoxic activity. []
  • Relevance: While this compound class features a triazolopyrimidine core instead of indazole, the presence of the 6-carboxamide group, similar to 1H-indazole-6-carboxamide, highlights this functional group's potential relevance in designing anticancer agents. []

6-(Pyrimidin-4-yl)-1H-indazole derivatives

  • Compound Description: This class of compounds exhibits antiproliferative activity against the human nasopharyngeal carcinoma cell line SUNE1. Compounds 6b, 6c, 6e, and 6l show potent activity comparable to cisplatin, with lower nephrotoxicity. Compound 6l (N-[4-(1H-Indazol-6-yl)pyrimidin-2-yl]benzene-1,3-diamine) demonstrates significant antitumor activity in a SUNE1 xenograft model, inducing apoptosis and G2/M arrest. []
  • Relevance: This class of compounds shares the 1H-indazole core with 1H-indazole-6-carboxamide, highlighting the significance of this core structure in developing anticancer agents. []

4-Methyl-N-(2-phenylethyl)-2-propyl-1H-benzimidazole-6-carboxamide

  • Compound Description: This benzimidazole derivative exhibits structural similarities to indazole compounds, particularly in the arrangement of the carboxamide group and aromatic rings. []
  • Relevance: While featuring a benzimidazole core, this compound shares a structural resemblance to 1H-indazole-6-carboxamide, suggesting potential bioisosteric relationships between benzimidazoles and indazoles. The presence of the 6-carboxamide group and the N-substituted alkyl chain further strengthens this relationship. []
  • Compound Description: This series of benzimidazole derivatives with adamantane moieties explores various substitutions at the carboxamide position, including carbohydrazide and 1,3,4-oxadiazole derivatives. []
  • Relevance: Despite featuring a benzimidazole core, this series' structural similarities to 1H-indazole-6-carboxamide and the variations in carboxamide substitutions highlight the potential for exploring similar modifications in indazole-based compounds for novel biological activities. []

3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides

  • Compound Description: This class of compounds exhibits potent inhibitory activity against tyrosine threonine kinase (TTK), with good cell activity and oral bioavailability. Compounds with the 3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl group show superior potency, low off-target activity, and good microsomal stability. Compound 75 (CFI-401870) effectively inhibits tumor growth in vivo and is a promising candidate for preclinical development. []

N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide

  • Compound Description: This compound demonstrates potent and selective inhibition against human monoamine oxidase B (MAO-B) with a competitive mode of action. It represents a promising lead compound for further optimization. []
  • Relevance: While this compound features an indole core, its structural resemblance to 1H-indazole-6-carboxamide, particularly the presence of the carboxamide group and the substituted aromatic ring, suggests potential bioisosteric relationships between indoles and indazoles. []

3-chloro-6-nitro-1H-indazole derivatives

  • Compound Description: This class of compounds displays promising antileishmanial activity. Notably, compound 13 exhibits potent growth inhibition against Leishmania major. Molecular docking studies indicate a stable interaction with the Leishmania trypanothione reductase enzyme. []
  • Relevance: This class of compounds shares the 1H-indazole core with 1H-indazole-6-carboxamide. The presence of a chlorine atom at the 3-position and a nitro group at the 6-position, compared to the carboxamide in the title compound, highlights the potential of varying substitutions for targeting different therapeutic applications. []

3-oxo-2,3-dihydro -1H- indazole-4-carboxamide derivatives

  • Compound Description: This class of compounds exhibits selective inhibitory activity against poly (ADP-ribose) polymerase PARP-1, making them potential candidates for treating cancer, cardiovascular diseases, inflammation, and central nervous system damage. []
  • Relevance: This class of compounds shares the 1H-indazole core with 1H-indazole-6-carboxamide. The presence of a 4-carboxamide group, compared to the 6-carboxamide in the title compound, suggests that isomeric variations in the carboxamide position can significantly impact the compound's target and therapeutic potential. []

5-hetarylamino-3-aryl-1H-indazole derivatives

  • Compound Description: This class of compounds demonstrates potent inhibitory activity against protein kinase CK2. The structure-activity relationship (SAR) study and molecular modeling suggest promising avenues for developing more potent and selective CK2 inhibitors based on this scaffold. []
  • Relevance: This class of compounds shares the 1H-indazole core with 1H-indazole-6-carboxamide. The presence of various aryl and hetaryl substituents at the 3- and 5-positions underscores the versatility of the indazole scaffold in accommodating diverse modifications for achieving desired biological activities. []
  • Compound Description: This class of compounds acts as P2Y12 antagonists, making them potential candidates for treating cardiovascular diseases. [, ]
  • Relevance: This class of compounds shares the 1H-indazole core structure and the 3-carboxamide substitution with 1H-indazole-6-carboxamide, highlighting the potential of this core structure for cardiovascular drug development. [, ]

N-methyl-N-phenyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide (MePhBIZA)

  • Compound Description: This compound efficiently extracts trivalent lanthanides (Ln3+) and forms stable complexes with Eu3+ even in acidic solutions. []
  • Relevance: Although structurally different from 1H-indazole-6-carboxamide, MePhBIZA's ability to complex with metal ions suggests a potential avenue for exploring the metal-binding properties of indazole-based compounds, especially those with carboxamide groups that could participate in coordination. []

Properties

CAS Number

906000-44-0

Product Name

1H-indazole-6-carboxamide

IUPAC Name

1H-indazole-6-carboxamide

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C8H7N3O/c9-8(12)5-1-2-6-4-10-11-7(6)3-5/h1-4H,(H2,9,12)(H,10,11)

InChI Key

FBGOHJNZYJSJKC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(=O)N)NN=C2

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)NN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.